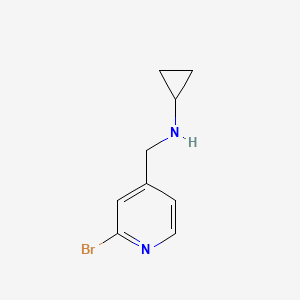

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2-bromopyridin-4-yl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-9-5-7(3-4-11-9)6-12-8-1-2-8/h3-5,8,12H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVPEXQFZWPSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693770 | |

| Record name | N-[(2-Bromopyridin-4-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-62-4 | |

| Record name | 2-Bromo-N-cyclopropyl-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Bromopyridin-4-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine chemical properties

An In-Depth Technical Guide to N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine: Properties, Synthesis, and Applications

Abstract

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is a bifunctional synthetic building block of significant interest to the fields of medicinal chemistry and materials science. This document provides a comprehensive technical overview of its chemical properties, validated synthetic protocols, reactivity profile, and strategic applications. The molecule incorporates two key structural motifs: a reactive 2-bromopyridine ring, primed for diverse palladium-catalyzed cross-coupling reactions, and a cyclopropanamine moiety, a feature known to enhance metabolic stability and binding affinity in drug candidates. This guide serves as a resource for researchers and drug development professionals, offering field-proven insights into the effective utilization of this versatile intermediate.

Introduction: Strategic Importance in Modern Synthesis

The rational design of small-molecule therapeutics and functional materials frequently relies on the use of "privileged scaffolds"—molecular frameworks that are amenable to systematic modification and often impart desirable physicochemical and biological properties. N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine embodies this concept by uniting two such valuable motifs.

-

The 2-Bromopyridine Unit: Brominated pyridine derivatives are cornerstone intermediates in contemporary synthesis. The carbon-bromine (C-Br) bond is significantly weaker than a carbon-chlorine (C-Cl) bond, rendering it more susceptible to oxidative addition in palladium-catalyzed cross-coupling cycles.[1] This enhanced reactivity allows for the construction of complex carbon-carbon and carbon-heteroatom bonds under milder conditions, a critical advantage when working with delicate or complex substrates.[1] Furthermore, the electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, further activates the C-Br bond for such transformations.[1]

-

The Cyclopropanamine Moiety: The inclusion of a cyclopropane ring is a widely adopted strategy in drug discovery. This highly strained, three-membered carbocycle offers unique structural and physicochemical characteristics. It can enhance biological potency, improve metabolic stability by blocking sites of oxidation, increase solubility, and reduce the efflux ratio of drug candidates.[2] The cyclopropanamine fragment, in particular, is a key pharmacophore in inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1), which are under investigation for treating CNS disorders and cancers.[3]

This guide provides a detailed exploration of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine, from its fundamental properties to its strategic deployment in synthetic campaigns.

Chemical Identity and Physicochemical Properties

The fundamental properties of the title compound and its common salt form are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| CAS Number | 1289386-62-4 | 1353944-95-2 | [4][5][6] |

| Molecular Formula | C₉H₁₁BrN₂ | C₉H₁₂BrClN₂ | [4][5][6] |

| Molecular Weight | 227.10 g/mol | 263.56 g/mol | [5][6] |

| SMILES | BrC1=NC=CC(CNC2CC2)=C1 | BrC1=NC=CC(CNC2CC2)=C1.[H]Cl | [5][6] |

| Appearance | Not specified (typically off-white solid or oil) | Not specified (typically a solid) | |

| Storage Conditions | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C | [5] |

Synthesis and Purification

The most efficient and reliable synthesis of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is achieved via reductive amination. This method offers high yields and operational simplicity, avoiding the need for harsh reagents.

Causality Behind Experimental Choices

The chosen protocol involves the reaction of 2-bromopyridine-4-carbaldehyde with cyclopropanamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike stronger hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is a milder and more selective reagent. Its reduced reactivity prevents the undesired reduction of the aldehyde starting material before the imine intermediate can form, and it is tolerant of the bromopyridine functionality. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure the stability of the hydride reagent and the intermediate iminium ion.

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-bromopyridine-4-carbaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Amine Addition: Add cyclopropanamine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred mixture. Causality Note: Portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is best purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50%). Expert Tip: To prevent the amine product from streaking on the acidic silica gel, it is highly recommended to add 0.5-1% triethylamine (NEt₃) to the mobile phase. This deactivates the acidic sites on the silica, resulting in sharper peaks and improved separation.

Synthetic Workflow Diagram

Caption: Reductive amination workflow for synthesis.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Pyridine Protons (3H): Three signals in the aromatic region (~7.0-8.5 ppm). A singlet for the proton at C5, a doublet for the proton at C6, and a doublet for the proton at C3.

-

Methylene Protons (-CH₂-) (2H): A singlet or doublet around 3.8-4.2 ppm.

-

Cyclopropyl Protons (5H): A complex set of multiplets in the upfield region (~0.4-1.0 ppm for the CH₂ groups and a distinct multiplet for the CH proton).

-

-

Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight. The most critical diagnostic feature is the isotopic pattern for bromine. Two peaks of nearly equal intensity will be observed for the molecular ion: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M⁺+2).

Chemical Reactivity and Stability

The synthetic utility of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine stems from its two distinct reactive centers, which can be addressed selectively.

Reactivity at the C-Br Bond: Cross-Coupling

The primary site for introducing molecular diversity is the C(2)-Br bond. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille couplings.[1][7]

Exemplar Protocol: Suzuki-Miyaura Coupling

-

To a microwave vial, add N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

-

Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Seal the vial and heat the reaction in a microwave reactor at 100-120°C for 20-60 minutes, or alternatively, heat at 80-90°C using a conventional oil bath for 4-12 hours.

-

Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate.

-

Purify the residue by column chromatography to yield the coupled product.

Reactivity at the Secondary Amine

The secondary amine is nucleophilic and can undergo standard transformations such as N-acylation (e.g., with acid chlorides or anhydrides) or N-alkylation (e.g., with alkyl halides). This site allows for the attachment of different side chains or linker groups.

Stability

The compound is moderately stable but should be handled with care. The recommendation to store at 2-8°C under an inert atmosphere suggests a potential sensitivity to atmospheric oxygen or moisture over long periods.[5] The secondary amine can be susceptible to slow air oxidation.

Key Reactive Sites Diagram

Caption: Primary sites of chemical reactivity.

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate for building libraries of more complex molecules for screening and lead optimization.

Scaffold for Structure-Activity Relationship (SAR) Studies

The orthogonal reactivity of the molecule is its greatest asset. A medicinal chemist can first perform a cross-coupling reaction at the C-Br bond to install a desired aromatic or heteroaromatic group. Subsequently, the secondary amine can be modified. This two-vector approach allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conceptual Application in Drug Discoverydot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. 1289386-62-4|N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. mdpi.com [mdpi.com]

Technical Data Summary for N-((2-Bromopyridin-4-yl)methyl)cyclopropylamine (CAS No. 1289386-62-4)

For Researchers, Scientists, and Drug Development Professionals

Editor's Note: This document provides a consolidated summary of the currently available technical information for the chemical compound with CAS number 1289386-62-4. An exhaustive search of scientific literature and patent databases did not yield in-depth studies, detailed experimental protocols, or specific applications for this molecule. The information presented herein is compiled from chemical supplier databases and general medicinal chemistry knowledge. This summary is intended to serve as a foundational reference, acknowledging the current limitations in publicly accessible research.

Compound Identification and Structure

The CAS number 1289386-62-4 is definitively assigned to the compound N-((2-Bromopyridin-4-yl)methyl)cyclopropylamine .

Molecular Structure:

Caption: 2D structure of N-((2-Bromopyridin-4-yl)methyl)cyclopropylamine.

Physicochemical Properties

Quantitative experimental data for this compound are not widely published. The following table summarizes basic properties derived from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1289386-62-4 | [1][2] |

| Molecular Formula | C₉H₁₁BrN₂ | [2] |

| Molecular Weight | 227.10 g/mol | [2] |

| Appearance | Not specified (likely a solid or oil) | - |

| Purity | Typically offered at ≥95% | - |

Context in Medicinal Chemistry and Drug Discovery

While specific applications for N-((2-Bromopyridin-4-yl)methyl)cyclopropylamine are not documented, its structural motifs—a bromopyridine core and a cyclopropylamine substituent—are of significant interest in medicinal chemistry.

The Bromopyridine Moiety

The 2-bromopyridine scaffold is a versatile building block in organic synthesis. The bromine atom can be readily displaced or participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity.[3] This makes it a valuable intermediate for constructing more complex molecules with potential biological activity.[3]

The Cyclopropylamine Moiety

The cyclopropyl group is frequently incorporated into drug candidates to enhance their pharmacological properties.[4] The strained three-membered ring can:

-

Improve Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the drug's half-life.

-

Enhance Potency and Selectivity: The rigid structure of the cyclopropyl ring can lock the molecule into a specific conformation that is optimal for binding to its biological target.

-

Modulate Physicochemical Properties: The introduction of a cyclopropyl group can affect a molecule's lipophilicity and solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Cyclopropylamine itself is a key component in a number of marketed drugs, including monoamine oxidase inhibitors.[4]

Synthetic Considerations

A specific, peer-reviewed synthesis for N-((2-Bromopyridin-4-yl)methyl)cyclopropylamine has not been identified in the public domain. However, a plausible synthetic route could involve the reductive amination of 2-bromo-4-pyridinecarboxaldehyde with cyclopropylamine or the nucleophilic substitution of a 2-bromo-4-(halomethyl)pyridine with cyclopropylamine.

Handling, Storage, and Safety

Based on safety data sheets from chemical suppliers, the following handling and storage recommendations are advised. The toxicological properties of this compound have not been fully investigated.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

Conclusion and Future Outlook

N-((2-Bromopyridin-4-yl)methyl)cyclopropylamine, CAS No. 1289386-62-4, is a chemical entity with structural features that suggest its potential as a valuable intermediate in medicinal chemistry and drug discovery. The combination of a reactive bromopyridine handle and a property-modulating cyclopropylamine group makes it an attractive building block for the synthesis of novel compounds.

However, the lack of published research on this specific molecule means that its full potential remains to be explored. Future work could involve the development and publication of a robust synthetic route, characterization of its physicochemical properties, and its utilization in the synthesis of new chemical libraries for biological screening. For researchers in drug discovery, this compound represents an opportunity to explore new chemical space.

References

-

ChemWhat. (2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amine CAS#: 1289386-62-4. Available at: [Link]

- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. Available at: [Link]

Sources

Unveiling the Therapeutic Potential of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine: A Technical Guide to its Hypothesized Biological Activity as a Lysine-Specific Demethylase 1 Inhibitor

For correspondence:

Abstract

This technical guide provides a comprehensive overview of the hypothesized biological activity of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Drawing upon the well-established pharmacology of tranylcypromine-based LSD1 inhibitors, this document elucidates the scientific rationale for targeting LSD1 with this molecule, its presumed mechanism of action, and potential therapeutic applications in oncology and neuroscience. Detailed, field-proven experimental protocols are provided for the synthesis, in vitro characterization, and cellular target engagement of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine. Furthermore, this guide outlines strategies for in vivo evaluation using established preclinical animal models. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel epigenetic modulators.

Introduction: The Scientific Rationale for Investigating N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine as an LSD1 Inhibitor

The field of epigenetics has unveiled a landscape of therapeutic targets that hold immense promise for treating a myriad of human diseases. Among these, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical regulator of gene expression through its demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a key mark of active transcription.[1] LSD1 is overexpressed in a variety of cancers, where it contributes to the silencing of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state.[2] Consequently, the development of small molecule inhibitors of LSD1 has become a highly pursued avenue in oncology drug discovery.[3]

The chemical structure of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine presents a compelling case for its potential as a potent LSD1 inhibitor. The molecule incorporates a cyclopropanamine moiety, a well-established pharmacophore that mimics the structure of tranylcypromine (TCP), a known monoamine oxidase inhibitor that also exhibits LSD1 inhibitory activity.[4][5] This structural feature is crucial for the mechanism-based irreversible inhibition of LSD1, which involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[4] Numerous potent and clinically evaluated LSD1 inhibitors are based on the TCP scaffold, underscoring the significance of the cyclopropanamine group for potent enzymatic inhibition.[1][2][6]

The 2-bromopyridine scaffold is a versatile and privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[7][8] In the context of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine, the 2-bromopyridine ring can serve as a versatile synthetic handle for further structural modifications and may contribute to the molecule's binding affinity and selectivity for the LSD1 active site.

This guide will, therefore, proceed under the strong hypothesis that N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine functions as a mechanism-based inhibitor of LSD1. The subsequent sections will detail the proposed mechanism of action, provide robust protocols for its synthesis and biological evaluation, and discuss its potential therapeutic applications.

Proposed Mechanism of Action: Covalent Inhibition of LSD1

The proposed mechanism of action for N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is analogous to that of other tranylcypromine-based LSD1 inhibitors. This involves a mechanism-based, irreversible inactivation of the LSD1 enzyme through the formation of a covalent bond with the FAD cofactor.

The catalytic cycle of LSD1 involves the oxidation of the methylated lysine substrate, coupled with the reduction of FAD to FADH₂. The cyclopropanamine moiety of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is hypothesized to enter the LSD1 active site and undergo a single-electron oxidation by the FAD cofactor. This oxidation leads to the opening of the strained cyclopropane ring, generating a reactive radical intermediate that subsequently forms a stable covalent adduct with the FAD cofactor. This covalent modification renders the enzyme catalytically inactive.

Caption: Proposed mechanism of irreversible LSD1 inhibition.

Synthesis and Physicochemical Characterization

A plausible and efficient synthetic route to N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is through reductive amination. This common and robust reaction involves the condensation of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine.[9][10]

Proposed Synthesis Protocol: Reductive Amination

Starting Materials:

-

2-Bromopyridine-4-carbaldehyde

-

Cyclopropanamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

Procedure:

-

To a solution of 2-Bromopyridine-4-carbaldehyde (1.0 eq) in anhydrous DCM, add cyclopropanamine (1.2 eq) and a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine.

Physicochemical Properties

| Property | Value |

| CAS Number | 1289386-62-4[9] |

| Molecular Formula | C₉H₁₁BrN₂[11] |

| Molecular Weight | 227.10 g/mol [9] |

| Appearance | Off-white to pale yellow solid (predicted) |

| Purity | ≥95% (as determined by HPLC) |

In Vitro Biological Evaluation: Protocols and Expected Outcomes

A series of in vitro assays are essential to confirm the hypothesized LSD1 inhibitory activity of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine and to determine its potency and selectivity.

LSD1 Enzymatic Inhibition Assay (Horseradish Peroxidase-Coupled Assay)

This is a robust and widely used assay for measuring LSD1 activity by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[2]

Principle: LSD1-catalyzed demethylation of a methylated histone H3 peptide substrate produces H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic or fluorogenic substrate (e.g., Amplex Red) to produce a detectable signal.[12]

Protocol:

-

Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), HRP, and the detection reagent (e.g., Amplex Red).

-

Add recombinant human LSD1 enzyme to the wells of a microplate.

-

Add varying concentrations of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine (or a vehicle control) to the wells and pre-incubate with the enzyme.

-

Initiate the reaction by adding the di-methylated H3K4 peptide substrate.

-

Monitor the increase in fluorescence or absorbance over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Expected Outcome: N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is expected to exhibit a dose-dependent inhibition of LSD1 activity, with a potent IC₅₀ value, likely in the nanomolar range based on the activity of other TCP-based inhibitors.[6]

Caption: Workflow for the HRP-coupled LSD1 enzymatic assay.

Selectivity Profiling

To assess the selectivity of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine, its inhibitory activity should be tested against other FAD-dependent amine oxidases, particularly Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), given the structural similarity of LSD1 to these enzymes. Standard enzymatic assays for MAO-A and MAO-B are commercially available. High selectivity for LSD1 over the MAOs is a desirable characteristic for a therapeutic candidate to minimize off-target effects.

Cellular Activity and Target Engagement

Demonstrating that N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine can engage with LSD1 in a cellular context and elicit a biological response is a critical step in its evaluation.

Western Blot Analysis of Histone H3K4 Dimethylation

Principle: Inhibition of LSD1 in cells should lead to an accumulation of its substrate, H3K4me2. This can be detected by Western blotting using an antibody specific for H3K4me2.[1]

Protocol:

-

Culture a relevant cell line (e.g., a human acute myeloid leukemia cell line such as MV4-11) in appropriate media.

-

Treat the cells with varying concentrations of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine for a defined period (e.g., 24-72 hours).

-

Harvest the cells and extract nuclear proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for H3K4me2, and a loading control antibody (e.g., total Histone H3).

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative change in H3K4me2 levels.

Expected Outcome: A dose-dependent increase in the global levels of H3K4me2 is expected in cells treated with N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine, confirming its on-target activity.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to confirm direct target engagement in intact cells. The binding of a ligand to its target protein can alter the protein's thermal stability. This change in stability can be measured by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.[4][5][13]

Protocol:

-

Treat intact cells with N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine or a vehicle control.

-

Lyse the cells and heat the lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble LSD1 in each sample by Western blotting or other quantitative methods.

-

Plot the amount of soluble LSD1 as a function of temperature to generate a melting curve.

Expected Outcome: The binding of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine to LSD1 is expected to stabilize the protein, resulting in a shift of the melting curve to higher temperatures compared to the vehicle-treated control.

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

Preclinical In Vivo Evaluation

Based on the in vitro and cellular data, promising LSD1 inhibitors can be advanced to in vivo studies to assess their efficacy and safety in relevant animal models of disease.

Oncology Models

Acute Myeloid Leukemia (AML) is a key indication for LSD1 inhibitors.[14]

-

Xenograft Models: Immunocompromised mice are implanted with human AML cell lines (e.g., MV4-11, THP-1).[6][15] The efficacy of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine would be assessed by monitoring tumor growth inhibition and survival.

-

Patient-Derived Xenograft (PDX) Models: These models, where patient tumor samples are directly implanted into mice, are considered more clinically relevant.[3] They can be used to evaluate the inhibitor's efficacy in a more heterogeneous tumor environment.

Neuroscience Models

The role of LSD1 in neuronal function and its dysregulation in neurodegenerative diseases suggests potential therapeutic applications in this area.[10]

-

Transgenic Mouse Models of Alzheimer's Disease: Mice overexpressing human amyloid precursor protein (APP) and presenilin 1 (PS1) mutations develop amyloid plaques and cognitive deficits, providing a model to test the neuroprotective effects of LSD1 inhibitors.[16]

-

Models of other Neurodegenerative Diseases: Various transgenic and toxin-induced models exist for diseases like Parkinson's and Huntington's, where the role of LSD1 can be investigated.[17]

In all in vivo studies, pharmacokinetic and pharmacodynamic (e.g., measuring H3K4me2 levels in tumor or brain tissue) analyses are crucial to establish a relationship between drug exposure and biological effect.

Conclusion and Future Directions

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine represents a promising chemical entity with a strong scientific rationale for its investigation as a novel LSD1 inhibitor. The presence of the key cyclopropanamine pharmacophore, coupled with the versatile 2-bromopyridine scaffold, suggests the potential for potent and selective inhibition of this important epigenetic regulator. The detailed experimental protocols provided in this guide offer a clear roadmap for the synthesis, in vitro characterization, and in vivo evaluation of this compound.

Future work should focus on the comprehensive evaluation of its biological activity according to the outlined protocols. Should N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine demonstrate potent and selective LSD1 inhibition with favorable cellular activity, further optimization of its structure to enhance its drug-like properties would be a logical next step. The exploration of its efficacy in a broader range of cancer and neurological disease models could unveil its full therapeutic potential. This technical guide serves as a foundational document to catalyze and guide these future research endeavors.

References

- Zheng, Y. C., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(23), 14336–14364.

- Sperandio, M., et al. (2021).

- Ma, L., et al. (2021). Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 127993.

- Shi, Y., et al. (2015). In vitro histone demethylase assays. Methods in Molecular Biology, 1288, 109-122.

- Sana, S., & Storck, S. (2021). What potential is there for LSD1 inhibitors to reach approval for AML?

- Polly, H. M., et al. (2016). The LSD1 inhibitor INCB059872 is synergistic with ATRA in models of non-APL acute myelogenous leukemia. Cancer Research, 76(14 Supplement), 4696.

- Jiang, H., et al. (2024). Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. Journal of Medicinal Chemistry, 67(24), 22080-22103.

- Chen, Y., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8028–8038.

- Mimasu, S., et al. (2010). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 49(31), 6498–6503.

- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Pires, C., et al. (2023). An Overview of Transgenic Mouse Models for the Study of Alzheimer's Disease. International Journal of Molecular Sciences, 24(2), 1689.

-

Maze Engineers. (2019, February 13). Murine Models of Neurodegenerative Diseases. Retrieved from [Link]

- Jankowsky, J. L., & Zheng, H. (2017). Animal Models of Neurodegenerative Diseases. Cold Spring Harbor Perspectives in Medicine, 7(9), a024015.

- Rusconi, F., et al. (2014). LSD1 Neurospecific Alternative Splicing Controls Neuronal Excitability in Mouse Models of Epilepsy. Cerebral Cortex, 25(9), 2772–2784.

- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4349–4371.

- Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]

- 15. mdpi.com [mdpi.com]

- 16. maze.conductscience.com [maze.conductscience.com]

- 17. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine in Fragment-Based Drug Discovery: A Technical Guide

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds. This approach hinges on the identification of low molecular weight fragments that bind with high ligand efficiency to biological targets, providing fertile starting points for optimization. This technical guide delves into the strategic value of the fragment N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine, a molecule poised at the intersection of several advantageous structural features for drug design. While direct literature on this specific compound is nascent, this paper will provide a comprehensive, forward-looking analysis of its potential. By dissecting the roles of its constituent 2-bromopyridine and cyclopropylmethylamine moieties, we will construct a framework for its application in contemporary drug discovery campaigns. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel, high-potential fragments in their pipelines.

Introduction: The Rationale for a Bifunctional Fragment

The core philosophy of FBDD is to explore chemical space efficiently by using less complex molecules, which are more likely to find complementary binding pockets on a protein target.[1] N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine (henceforth referred to as CPB-1 ) embodies several key attributes of a high-quality fragment. With a molecular weight of 227.10 g/mol , it adheres to the "Rule of Three" often cited in fragment design. More importantly, it presents two distinct, synthetically tractable, and medicinally relevant motifs: the 2-bromopyridine ring and the N-cyclopropylmethylamine side chain.

The strategic value of CPB-1 lies in this bifunctionality. The 2-bromopyridine serves as a versatile synthetic handle and a potential hydrogen bond acceptor, while the cyclopropylamine moiety offers a three-dimensional element that can confer metabolic stability and favorable pharmacokinetic properties.[2][3] This guide will explore the synthesis, characterization, and strategic deployment of CPB-1 in a typical FBDD workflow.

Physicochemical Properties and Synthetic Accessibility

A successful fragment must be readily synthesizable in high purity to enable the creation of analog libraries for structure-activity relationship (SAR) studies.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for CPB-1 is presented in Table 1. These properties suggest good potential for oral bioavailability and adherence to fragment-like chemical space.

| Property | Predicted Value | Significance in FBDD |

| Molecular Weight | 227.10 g/mol | Adheres to the "Rule of Three" for fragments. |

| LogP | ~2.2 | Indicates a balance between solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 41.99 Ų | Suggests good cell permeability. |

| Hydrogen Bond Donors | 1 | Provides a key interaction point with the target. |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the amine offer potential interactions. |

| Rotatable Bonds | 3 | Limited flexibility can lead to a lower entropic penalty upon binding. |

Table 1: Predicted Physicochemical Properties of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine.

Retrosynthetic Analysis and Proposed Synthesis

Protocol 1: Proposed Synthesis of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine (CPB-1)

-

Starting Material: Commercially available 2-bromo-4-methylpyridine.

-

Oxidation: The methyl group of 2-bromo-4-methylpyridine is oxidized to an aldehyde using a suitable oxidizing agent (e.g., selenium dioxide or manganese dioxide) to yield 2-bromo-4-pyridinecarboxaldehyde.

-

Reductive Amination: The resulting aldehyde is then subjected to reductive amination with cyclopropylamine. This can be achieved in a one-pot reaction using a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like dichloromethane or 1,2-dichloroethane.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine.

-

Salt Formation (Optional): For improved handling and solubility, the free base can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like diethyl ether or isopropanol.[4]

Strategic Deployment in a Fragment-Based Drug Discovery Workflow

The true value of a fragment is realized in its application within a structured FBDD campaign.

Fragment Screening Methodologies

Given its physicochemical properties, CPB-1 is amenable to a variety of biophysical screening techniques used to detect fragment binding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ligand-observed and protein-observed NMR techniques are well-suited for a fragment of this size. Saturation Transfer Difference (STD) NMR would be a particularly effective primary screening method.

-

Surface Plasmon Resonance (SPR): SPR can be used to detect the binding of CPB-1 to an immobilized target protein in real-time, providing kinetic data (kon and koff).

-

X-ray Crystallography: Soaking crystals of the target protein with CPB-1 can provide high-resolution structural information of the binding mode, which is invaluable for subsequent optimization.

-

Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique can detect the stabilization of a target protein upon fragment binding.

The choice of screening method will depend on the nature of the target protein and the available instrumentation. A hierarchical approach, using a high-throughput method like TSA followed by a more information-rich method like NMR or X-ray crystallography for hit validation, is often employed.

Hit-to-Lead Optimization Strategies

Once a binding interaction between CPB-1 and the target is confirmed, the next phase is to increase its potency and selectivity. The bifunctional nature of CPB-1 provides two primary vectors for optimization: the 2-bromopyridine ring and the cyclopropylmethylamine moiety.

Diagram 1: FBDD Workflow for CPB-1

A generalized workflow for the deployment of CPB-1 in a fragment-based drug discovery campaign.

Vector 1: Elaboration from the 2-Bromopyridine Ring

The 2-bromo substituent on the pyridine ring is a prime handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around this vector.

-

Suzuki-Miyaura Coupling: Reaction with a wide range of commercially available boronic acids and esters can introduce aryl, heteroaryl, or alkyl groups. This is a robust and highly versatile method for fragment growing.

-

Buchwald-Hartwig Amination: This reaction allows for the introduction of a variety of amines, providing opportunities to form additional hydrogen bonds or to modulate the physicochemical properties of the molecule.

-

Sonogashira Coupling: Introduction of alkyne moieties can provide linear extensions to probe deeper pockets in the binding site.

-

Stille Coupling: The use of organostannanes allows for the introduction of a diverse array of substituents.

Vector 2: Modification of the Cyclopropylmethylamine Moiety

The secondary amine of the cyclopropylmethylamine group provides a straightforward point for modification.

-

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids can introduce amides and sulfonamides, which can form key hydrogen bond interactions with the target.

-

N-Alkylation: Reductive amination or direct alkylation can introduce further substituents on the nitrogen, allowing for the exploration of nearby pockets. The cyclopropyl group itself can be a site for modification, although this is synthetically more challenging. The unique electronic properties of the cyclopropyl ring can influence the pKa of the amine and its metabolic stability.[3]

The Role of the Cyclopropyl Group

The cyclopropyl group is a "privileged" motif in medicinal chemistry. Its inclusion in CPB-1 offers several potential advantages:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] However, it's important to note that cyclopropylamines can sometimes be bioactivated to reactive intermediates, a possibility that must be assessed during lead optimization.[3]

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformational freedom of the side chain, which can lead to a more favorable entropic contribution to binding.

-

Improved Physicochemical Properties: The introduction of a sp³-rich cyclopropyl group can improve properties such as solubility and reduce plasma protein binding compared to a more lipophilic aromatic ring.

Potential Challenges and Mitigation Strategies

While CPB-1 presents a promising profile, potential challenges should be anticipated.

-

Metabolic Instability of the Pyridine Ring: Pyridine rings can be susceptible to metabolism, particularly oxidation. This can be addressed through the introduction of blocking groups, such as fluorine, at susceptible positions during the optimization phase.

-

Bioactivation of the Cyclopropylamine: As mentioned, cyclopropylamines can undergo CYP-mediated oxidation to form reactive intermediates.[3] Careful metabolic studies, including trapping experiments with glutathione, should be conducted on promising analogs. If bioactivation is observed, bioisosteric replacement of the cyclopropylamine moiety could be explored.

-

Off-Target Activity: The pyridine and amine moieties are common pharmacophores and could lead to off-target binding. Selectivity profiling against a panel of relevant targets should be an integral part of the lead optimization process.

Conclusion

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine (CPB-1 ) represents a strategically designed fragment with significant potential for fragment-based drug discovery. Its bifunctional nature, combining a versatile synthetic handle with a medicinally relevant three-dimensional scaffold, offers multiple avenues for rapid and efficient hit-to-lead optimization. While further experimental validation of its binding to specific targets is required, the principles and strategies outlined in this guide provide a robust framework for its successful deployment. By leveraging the well-established chemistry of its constituent parts and a systematic FBDD workflow, CPB-1 can serve as a valuable starting point for the discovery of novel therapeutics.

References

-

Cho, S. J., Jensen, N. H., Kurome, T., Kadari, S., Manzano, M. L., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(15), 2344-2355. Available at: [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

-

Wang, Y., et al. (2014). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Medicinal Chemistry Letters, 5(10), 1084-1088. Available at: [Link]

-

Tewari, A., et al. (2022). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Molecules, 27(19), 6527. Available at: [Link]

-

Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

CHI. (2015). Fragment-Based Drug Discovery. Retrieved from [Link]

-

Chen, H., et al. (2013). Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain. Journal of Medicinal Chemistry, 56(11), 4545-4554. Available at: [Link]

- Johns, B. A., et al. (2012). U.S. Patent No. 8,129,385. Washington, DC: U.S. Patent and Trademark Office.

-

Technology Networks. (2024). Advances in Fragment-Based Drug Discovery. Retrieved from [Link]

-

Wang, L., et al. (2015). Fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors: 2. Structure-based optimization. Journal of Medicinal Chemistry, 58(3), 1281-1297. Available at: [Link]

-

Cambridge Healthtech Institute. (2023). Fragment-Based Drug Discovery. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of N-((2-bromopyridin-4-yl)methyl)cyclopropanamine. Retrieved from [Link]

- Li, J., & Li, G. (2012). U.S. Patent No. CN102603622B.

-

Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Retrieved from [Link]

Sources

Spectroscopic Data for N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine (NMR, MS): A Technical Guide

Introduction

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is paramount for its use in research and development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental tools for elucidating the molecular structure and confirming the identity of synthesized compounds.

This technical guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and MS spectral data for N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine. In the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed, theoretically derived prediction of its spectral characteristics. This predictive analysis is grounded in the well-established principles of spectroscopy and is supported by data from structurally related compounds, offering a reliable reference for researchers engaged in the synthesis and characterization of this molecule.

¹H NMR Spectroscopy Analysis

Methodology

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The analysis is typically performed by dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).

Structural Breakdown and Prediction

The ¹H NMR spectrum of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is predicted to exhibit distinct signals corresponding to the protons of the 2-bromopyridine ring, the methylene bridge, and the cyclopropylamine moiety.

-

2-Bromopyridine Ring Protons: The pyridine ring has three aromatic protons. The proton adjacent to the nitrogen (H-6) is expected to be the most deshielded, appearing at the lowest field. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine atom. Based on data for similar 2-bromo-4-substituted pyridines, the following assignments are predicted.[1][2][3]

-

Methylene (-CH₂-) Protons: These two protons are adjacent to both the aromatic pyridine ring and the nitrogen of the cyclopropylamine. Their signal is expected to be a singlet, shifted downfield due to the influence of these neighboring groups.

-

Cyclopropylamine Protons: The cyclopropyl group contains a methine proton (CH) and two methylene protons (-CH₂-). The methylene protons are diastereotopic, meaning they are chemically non-equivalent and are expected to show complex splitting patterns. The methine proton will be split by the adjacent methylene protons of the cyclopropyl ring and the N-H proton.

-

N-H Proton: The signal for the secondary amine proton is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature. It is expected to show coupling to the adjacent methine proton of the cyclopropyl group.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 (Pyridine) | ~8.2 - 8.4 | Doublet (d) | ~5.0 | 1H |

| H-3 (Pyridine) | ~7.3 - 7.5 | Singlet (s) or narrow doublet | < 1.0 | 1H |

| H-5 (Pyridine) | ~7.1 - 7.3 | Doublet (d) | ~5.0 | 1H |

| -CH₂- (Methylene bridge) | ~3.8 - 4.0 | Singlet (s) | N/A | 2H |

| -CH- (Cyclopropyl) | ~2.2 - 2.4 | Multiplet (m) | - | 1H |

| N-H | ~1.5 - 2.5 (broad) | Singlet (broad, s) | N/A | 1H |

| -CH₂- (Cyclopropyl) | ~0.4 - 0.8 | Multiplet (m) | - | 4H |

Workflow for ¹H NMR Spectral Prediction and Interpretation

Caption: Workflow for ¹H NMR spectral analysis.

¹³C NMR Spectroscopy Analysis

Methodology

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different chemical environments of carbon atoms in a molecule. Spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

Structural Breakdown and Prediction

The ¹³C NMR spectrum of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is predicted to show nine distinct signals.

-

2-Bromopyridine Ring Carbons: The five carbons of the pyridine ring will each give a distinct signal. The carbon atom bonded to the bromine (C-2) is expected to be significantly shifted downfield. The chemical shifts of the other ring carbons are influenced by the nitrogen and the bromo- and methyl-substituents.[1][4]

-

Methylene (-CH₂-) Carbon: This carbon will appear in the aliphatic region, shifted downfield by the adjacent aromatic ring and nitrogen atom.

-

Cyclopropylamine Carbons: The cyclopropyl group has one methine carbon and two methylene carbons. Due to the symmetry of the cyclopropyl ring, the two methylene carbons are equivalent and will produce a single signal, while the methine carbon will give a separate signal.[5]

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Br) | ~142 - 145 |

| C-6 | ~150 - 152 |

| C-4 | ~155 - 158 |

| C-3 | ~122 - 124 |

| C-5 | ~120 - 122 |

| -CH₂- (Methylene bridge) | ~55 - 58 |

| -CH- (Cyclopropyl) | ~30 - 33 |

| -CH₂- (Cyclopropyl) | ~10 - 13 |

Molecular Structure with Carbon Numbering

Caption: Carbon numbering for ¹³C NMR assignments.

Mass Spectrometry (MS) Analysis

Methodology

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For a molecule like N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a protonated molecule, [M+H]⁺.

Molecular Ion Peak

The molecular formula of the compound is C₉H₁₁BrN₂. The presence of a bromine atom is a key diagnostic feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of approximately equal intensity separated by 2 m/z units (M⁺ and M+2).[6] The calculated monoisotopic mass for the protonated molecule [C₉H₁₂⁷⁹BrN₂]⁺ is approximately 227.02, and for [C₉H₁₂⁸¹BrN₂]⁺ is approximately 229.02.

Fragmentation Pathway

Under mass spectrometry conditions, the protonated molecule will fragment in a predictable manner. A likely fragmentation pathway involves the cleavage of the bond between the methylene bridge and the cyclopropylamine nitrogen (alpha-cleavage), which is a common fragmentation for amines.[7] Another probable fragmentation is the loss of the bromine atom.

Predicted MS Data Summary

| m/z (Predicted) | Ion Formula | Description |

| 227/229 | [C₉H₁₂BrN₂]⁺ | Protonated molecular ion ([M+H]⁺) showing the characteristic 1:1 bromine isotope pattern. |

| 171/173 | [C₆H₆BrN]⁺ | Fragment from the loss of cyclopropanamine. |

| 148 | [C₉H₁₂N₂]⁺ | Fragment from the loss of the bromine radical. |

| 92 | [C₆H₆N]⁺ | Fragment from the loss of the bromine atom from the bromopyridyl methyl cation. |

| 56 | [C₃H₆N]⁺ | Cyclopropylaminyl fragment. |

Proposed Fragmentation Pathway

Caption: Proposed MS fragmentation pathway.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine. The predicted spectra, based on established spectroscopic principles and data from analogous structures, offer a robust framework for the structural confirmation of this compound. The characteristic signals in the NMR spectra, particularly the distinct patterns of the substituted pyridine ring and the cyclopropyl moiety, combined with the unique isotopic signature of bromine in the mass spectrum, provide a comprehensive set of data points for its unambiguous identification. This guide serves as a valuable resource for researchers in synthetic and medicinal chemistry, facilitating the efficient and accurate characterization of this and related molecules.

References

-

ARKAT USA, Inc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2001(ix), 117-124. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper where 2-bromopyridine NMR is found]. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4-methylpyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methylpyridine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylcyclopropanamine. PubChem. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Loeppky, R. N., et al. (2000). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. The Journal of Organic Chemistry, 65(1), 96-103.

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Strategic Role of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

In the intricate landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the successful development of novel therapeutics. N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine has emerged as a scaffold of significant interest, strategically positioned at the intersection of desirable physicochemical properties and broad synthetic utility. This technical guide provides an in-depth exploration of this molecule, from its synthesis to its critical role in the generation of pioneering drug candidates, particularly in the realms of kinase inhibition and the treatment of central nervous system (CNS) disorders. We will delve into the causality behind its application, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Importance

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is a bifunctional molecule, the value of which lies in the strategic combination of its constituent parts: the 2-bromopyridine core and the cyclopropylmethylamine side chain.

| Property | Value | Source |

| CAS Number | 1289386-62-4 | [1] |

| Molecular Formula | C9H11BrN2 | [2] |

| Molecular Weight | 227.10 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [3] |

The 2-bromopyridine moiety serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents at the 2-position, enabling extensive structure-activity relationship (SAR) studies. The pyridine nitrogen itself can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

The cyclopropylmethylamine group is a well-recognized bioisostere for larger, more flexible alkylamine chains. The cyclopropyl ring introduces conformational rigidity, which can be advantageous for binding affinity and selectivity by reducing the entropic penalty upon binding to a target protein. Furthermore, the cyclopropyl group can enhance metabolic stability and improve pharmacokinetic properties.

Synthesis of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine: A Self-Validating Protocol

The synthesis of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine can be achieved through a robust and scalable multi-step sequence starting from readily available precursors. The following protocol is a composite of established organic chemistry transformations, designed for high yield and purity.

Synthesis of 2-Bromo-4-methylpyridine

The journey begins with the synthesis of the core 2-bromo-4-methylpyridine heterocycle. A reliable method is the Sandmeyer-type reaction starting from 2-amino-4-methylpyridine.

Experimental Protocol:

-

Diazotization: To a solution of 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid (HBr), cooled to -5 °C, a solution of sodium nitrite (NaNO2) (1.1 eq) in water is added dropwise, maintaining the temperature below 0 °C.

-

Bromination: The resulting diazonium salt solution is then treated with a solution of copper(I) bromide (CuBr) in HBr.

-

Work-up and Purification: The reaction mixture is neutralized with a base (e.g., NaOH) and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then dried and concentrated, and the crude product is purified by distillation or column chromatography to yield 2-bromo-4-methylpyridine.

Benzylic Bromination of 2-Bromo-4-methylpyridine

The next critical step is the selective bromination of the methyl group at the 4-position.

Experimental Protocol:

-

Reaction Setup: 2-Bromo-4-methylpyridine (1.0 eq) is dissolved in a suitable solvent such as carbon tetrachloride (CCl4).

-

Initiation: N-Bromosuccinimide (NBS) (1.05 eq) and a radical initiator such as benzoyl peroxide (0.02 eq) are added.

-

Reaction: The mixture is heated to reflux and irradiated with a UV lamp to facilitate the radical chain reaction.

-

Work-up and Purification: After completion of the reaction (monitored by TLC or GC-MS), the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The resulting 2-bromo-4-(bromomethyl)pyridine is typically used in the next step without further purification.

Nucleophilic Substitution with Cyclopropanamine

The final step involves the formation of the target molecule through a nucleophilic substitution reaction.

Experimental Protocol:

-

Reaction: The crude 2-bromo-4-(bromomethyl)pyridine (1.0 eq) is dissolved in a polar aprotic solvent like acetonitrile (CH3CN).

-

Addition of Amine: Cyclopropanamine (2.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) are added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature until the starting material is consumed.

-

Work-up and Purification: The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine, is purified by column chromatography.

Caption: Synthetic workflow for N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine.

Role in Medicinal Chemistry: Case Studies and Mechanistic Insights

The true value of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is realized in its application as a key building block in the synthesis of potent and selective therapeutic agents.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The bromine atom at the 2-position of our title compound provides a convenient entry point for the synthesis of 2-substituted pyridine derivatives that can effectively target the ATP-binding site of various kinases.

A notable example is in the development of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. The general structure of many CDK inhibitors involves a heterocyclic core that mimics the adenine ring of ATP, with substituents that extend into the hydrophobic regions of the ATP-binding pocket. The N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine scaffold can be elaborated through cross-coupling reactions to introduce moieties that enhance binding affinity and selectivity for specific CDKs.

Central Nervous System (CNS) Drug Discovery: A Focus on Neurodegenerative Diseases

The physicochemical properties of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine, including its moderate lipophilicity and the presence of a basic nitrogen atom, make it an attractive starting point for the design of CNS-active compounds.

A compelling case study is the development of inhibitors for Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1). SARM1 is a key mediator of programmed axonal degeneration, and its inhibition is a promising therapeutic strategy for a range of neurodegenerative diseases, including chemotherapy-induced peripheral neuropathy and amyotrophic lateral sclerosis (ALS).[4][5]

A recent patent discloses a series of SARM1 inhibitors where the N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine core is a central feature.[2][6] In these compounds, the 2-bromo position is functionalized, often with a substituted pyrazole or a similar heterocycle, to generate potent inhibitors of SARM1's NAD+ hydrolase activity.

Caption: Conceptual workflow for SAR studies of SARM1 inhibitors.

Structure-Activity Relationship Insights:

-

The 2-Substituent: The nature of the group introduced at the 2-position via cross-coupling is critical for SARM1 inhibitory activity. Aromatic and heteroaromatic moieties with specific substitution patterns have been shown to be particularly effective.

-

The Cyclopropyl Group: The presence of the cyclopropyl ring is believed to confer a favorable conformation for binding to the SARM1 active site. Its rigidity likely reduces the entropic penalty of binding, contributing to higher affinity.

-

The Methylene Linker: The methylene group connecting the pyridine ring and the cyclopropylamine provides optimal spacing and flexibility for the molecule to adopt the correct binding pose within the target protein.

Future Perspectives and Conclusion

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine stands as a testament to the power of rational design in medicinal chemistry. Its strategic combination of a versatile synthetic handle and a privileged structural motif has propelled its use in the development of next-generation therapeutics. The successful application of this scaffold in the discovery of potent SARM1 inhibitors for neurodegenerative diseases highlights its immense potential.

As our understanding of disease biology deepens, the demand for novel chemical matter with tailored properties will continue to grow. Building blocks like N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine, which offer a blend of synthetic accessibility, desirable physicochemical characteristics, and proven biological relevance, will undoubtedly remain at the forefront of innovation in drug discovery. This technical guide serves as a foundational resource for researchers looking to leverage the power of this remarkable molecule in their own quest for new medicines.

References

- European Patent Office. (2019). INHIBITORS OF SARM1 (EP 3801499 B1).

-

PubChem. (n.d.). Inhibitors of SARM1 in combination with neuro-protective agents - Patent US-12083114-B2. Retrieved from [Link]

- Google Patents. (n.d.). US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.

- Google Patents. (n.d.). AU2021206651A1 - Inhibitors of SARM1.

Sources

- 1. WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]

- 2. AU2021206651A1 - Inhibitors of SARM1 - Google Patents [patents.google.com]

- 3. pure.skku.edu [pure.skku.edu]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Inhibitors of SARM1 in combination with neuro-protective agents - Patent US-12083114-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

Deconvoluting the Cellular Targets of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine Derivatives: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical scaffold, N-((2-bromopyridin-4-yl)methyl)cyclopropanamine, represents a promising starting point for the development of new therapeutic agents. Its structural components, a 2-bromopyridine and a cyclopropanamine moiety, are present in compounds known to modulate critical cellular pathways, particularly in the realm of oncology and epigenetics. This guide provides a comprehensive framework for identifying and validating the protein targets of derivatives of this scaffold. We will delve into the rationale behind target hypotheses, detail robust experimental methodologies for target deconvolution, and present a strategic workflow for moving from a hit compound to a validated mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological targets of this and structurally related small molecules.

Introduction: Unpacking the Therapeutic Potential of the Scaffold

The journey of a novel bioactive compound from initial discovery to a potential therapeutic is paved with the critical task of target identification. Understanding which proteins a small molecule interacts with is fundamental to elucidating its mechanism of action, predicting its therapeutic efficacy, and identifying potential off-target effects. The scaffold N-((2-bromopyridin-4-yl)methyl)cyclopropanamine is of particular interest due to the established bioactivity of its constituent parts.

-

The Cyclopropanamine Moiety: This functional group is a key feature in a class of irreversible inhibitors of Lysine-specific demethylase 1 (LSD1/KDM1A) .[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysines 4 and 9 (H3K4 and H3K9).[2][3][4] Its overexpression is implicated in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and prostate cancer, making it a compelling therapeutic target.[2][3][5] Inhibition of LSD1 can lead to the suppression of tumor growth, reduced invasiveness, and induction of cell differentiation and apoptosis.[4]

-

The Pyridine Ring: Pyridine derivatives are a common feature in a multitude of approved drugs and clinical candidates, valued for their ability to form key interactions within protein binding pockets. Notably, several potent and reversible LSD1 inhibitors incorporate a pyridine scaffold.[6]

Given this precedence, a primary hypothesis is that derivatives of N-((2-bromopyridin-4-yl)methyl)cyclopropanamine may function as LSD1 inhibitors . This guide will therefore focus on methodologies to test this hypothesis and to identify other potential targets in an unbiased manner.

Strategic Workflow for Target Identification

A multi-pronged approach combining computational prediction with robust experimental validation is essential for confidently identifying the cellular targets of a novel compound. The following workflow provides a logical progression from initial hypothesis generation to in-depth validation.

Caption: A strategic workflow for small molecule target identification.

Phase 1: In Silico Target Prediction

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses and help prioritize experiments.[7][8]

Ligand-Based and Structure-Based Approaches

-

Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules often have similar biological activities. By comparing the N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine scaffold to databases of compounds with known targets, we can predict potential interactions.

-

Databases and Web Servers: Several publicly available resources can be utilized for this purpose.

-

ChEMBL: A large, curated database of bioactive molecules with drug-like properties that can be searched for structurally similar compounds with annotated targets.[9]

-

Therapeutic Target Database (TTD): Provides information on known and explored therapeutic targets and the drugs that modulate them.[9][10]

-

DrugBank: A comprehensive resource that combines detailed drug data with comprehensive drug target information.

-

-

-

Structure-Based Methods (Reverse Docking): If a high-quality 3D structure of a potential target protein is available (e.g., from the Protein Data Bank), reverse docking can be employed. This involves docking the small molecule into the binding sites of a library of proteins to predict which ones it is most likely to bind to.[8] Given our primary hypothesis, docking studies with LSD1 would be a logical starting point.

Phase 2: Experimental Target Deconvolution Methodologies

Following in silico analysis, experimental approaches are necessary to identify and confirm the protein targets within a biological system. We will focus on three robust and widely used techniques: Affinity Chromatography-Mass Spectrometry, Drug Affinity Responsive Target Stability (DARTS), and Chemoproteomics with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classical and powerful technique involves immobilizing the small molecule of interest on a solid support to "pull down" its binding partners from a cell lysate.[11][12]

4.1.1. Rationale and Experimental Design

The core principle of AC-MS is the specific interaction between the immobilized compound (bait) and its target proteins (prey). To distinguish true binding partners from non-specific interactions, several controls are critical. A typical experiment includes:

-

Experimental Sample: Cell lysate incubated with the immobilized active compound.

-

Negative Control 1: Cell lysate incubated with the solid support matrix alone (e.g., beads).

-

Negative Control 2 (Optional but Recommended): Cell lysate incubated with an immobilized, structurally similar but biologically inactive analog of the compound.

-

Competition Control: Cell lysate pre-incubated with an excess of the free, non-immobilized active compound before being added to the immobilized bait. True binding partners will be outcompeted by the free compound, leading to their reduced presence in the final eluate.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

4.1.2. Detailed Protocol: Photo-Affinity Chromatography

Photo-affinity chromatography is an advanced variation that incorporates a photo-reactive group into the affinity probe.[13][14] Upon exposure to UV light, this group forms a covalent bond with the target protein, which can help to capture transient or low-affinity interactions.

Materials:

-